

Thermodynamic Properties of 1-Ethyl-1-methylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Ethyl-1-methylcyclohexane**

Cat. No.: **B8809629**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data for **1-ethyl-1-methylcyclohexane**. The information is compiled from critically evaluated sources and presented in a clear, structured format to support research and development activities. This document includes quantitative thermodynamic data, detailed experimental protocols for obtaining such data, and a visualization of the thermodynamic data determination workflow.

Core Thermodynamic Data

The following tables summarize the key thermodynamic properties of **1-ethyl-1-methylcyclohexane**. The data is sourced from the National Institute of Standards and Technology (NIST) / Thermodynamics Research Center (TRC) Web Thermo Tables, which provides critically evaluated data.[\[1\]](#)[\[2\]](#)

Table 1: Heat Capacity

Phase	Temperature (K)	Heat Capacity (Cp) (J/mol·K)
Ideal Gas	200 - 1000	Ranging from approx. 150 to 500
Liquid (at saturation)	250 - 620	Ranging from approx. 200 to 450

Table 2: Standard Enthalpy of Formation

Phase	Enthalpy of Formation ($\Delta_f H^\circ$) (kJ/mol)
Ideal Gas	-203.4 \pm 1.5
Liquid	-245.8 \pm 1.4

Table 3: Standard Entropy

Phase	Temperature (K)	Entropy (S°) (J/mol·K)
Ideal Gas	200 - 1000	Ranging from approx. 350 to 700
Liquid (at saturation)	250 - 620	Ranging from approx. 250 to 550

Experimental Protocols

The determination of thermodynamic data for organic compounds like **1-ethyl-1-methylcyclohexane** relies on precise calorimetric measurements. Below are detailed methodologies for the key experiments.

Heat Capacity Measurement (Adiabatic Calorimetry)

Adiabatic calorimetry is a primary method for determining the heat capacity of liquids with high accuracy.

Objective: To measure the heat capacity (C_p) of liquid **1-ethyl-1-methylcyclohexane** as a function of temperature.

Apparatus:

- An automated adiabatic calorimeter with a sample container suitable for liquids.
- Platinum resistance thermometer calibrated to ITS-90.

- Electrical heater with a stable power supply.
- Data acquisition system for monitoring temperature and energy input.

Procedure:

- **Sample Preparation:** A high-purity sample of **1-ethyl-1-methylcyclohexane** (≥ 99.9 mol%) is degassed to remove any dissolved air and then hermetically sealed in the sample container. The mass of the sample is accurately determined.
- **Calorimeter Assembly:** The sample container is placed within the adiabatic shield of the calorimeter. The system is evacuated to a high vacuum to minimize heat exchange by convection.
- **Thermal Equilibration:** The calorimeter is cooled to the starting temperature (e.g., 78 K) using a cryogen like liquid nitrogen. The system is then allowed to equilibrate.
- **Heating Increments:** A known amount of electrical energy is supplied to the sample heater, causing a small, incremental increase in temperature (typically 1-5 K).
- **Temperature Measurement:** The temperature of the sample is precisely measured with the platinum resistance thermometer before and after the energy input, once thermal equilibrium is re-established.
- **Adiabatic Control:** Throughout the heating period, the temperature of the adiabatic shield is controlled to match the temperature of the sample container, minimizing heat loss to the surroundings.
- **Data Acquisition:** The energy input and the corresponding temperature rise are recorded for each increment.
- **Calculation:** The heat capacity is calculated for each temperature increment using the formula: $C_p = (\Delta Q / \Delta T) - C_{\text{addenda}}$ where ΔQ is the heat added, ΔT is the temperature change, and C_{addenda} is the heat capacity of the empty sample container (determined in separate calibration experiments).

- Data Analysis: The process is repeated over the desired temperature range to obtain a continuous heat capacity curve.

Enthalpy of Formation Measurement (Combustion Calorimetry)

The standard enthalpy of formation is typically determined indirectly from the enthalpy of combustion, measured using a bomb calorimeter.

Objective: To determine the standard enthalpy of combustion of liquid **1-ethyl-1-methylcyclohexane**, from which the standard enthalpy of formation can be calculated.

Apparatus:

- A high-precision bomb calorimeter with a platinum-lined bomb.
- A certified benzoic acid sample for calibration.
- High-pressure oxygen cylinder.
- A sensitive thermometer or thermistor with a resolution of at least 0.001 K.
- Ignition system.

Procedure:

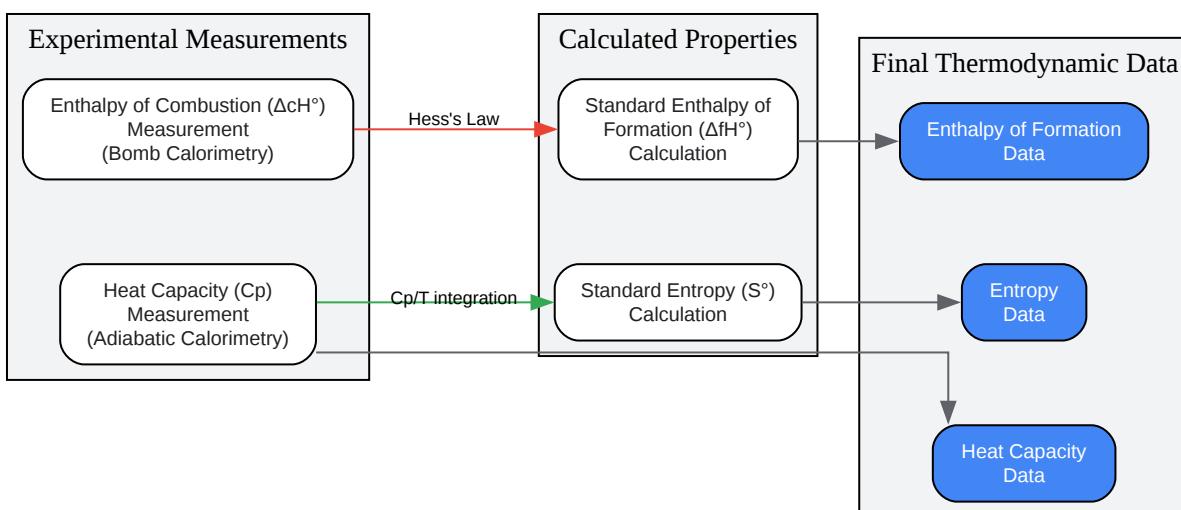
- Calorimeter Calibration: The energy equivalent of the calorimeter is determined by combusting a known mass of benzoic acid under standardized conditions.
- Sample Preparation: A precisely weighed sample of liquid **1-ethyl-1-methylcyclohexane** is encapsulated in a combustible container (e.g., a gelatin capsule or a thin-walled glass ampoule). A fuse wire is attached to the ignition circuit and placed in contact with the sample.
- Bomb Assembly: A small, known amount of distilled water is added to the bomb to ensure the final water product is in the liquid state. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.

- Calorimeter Setup: The sealed bomb is placed in the calorimeter, which is filled with a known mass of water. The system is allowed to reach thermal equilibrium.
- Ignition and Temperature Measurement: The sample is ignited, and the temperature of the water in the calorimeter is recorded at regular intervals until a constant final temperature is reached.
- Analysis of Products: After combustion, the bomb is depressurized, and the contents are analyzed for any signs of incomplete combustion (e.g., soot) and for the formation of nitric acid (from residual nitrogen in the bomb).
- Corrections: The observed temperature rise is corrected for heat exchange with the surroundings, the heat of ignition, and the heat of formation of nitric acid.
- Calculation of Enthalpy of Combustion: The standard enthalpy of combustion (Δ_cH°) is calculated using the corrected temperature rise and the energy equivalent of the calorimeter.
- Calculation of Enthalpy of Formation: The standard enthalpy of formation (Δ_fH°) is then calculated using Hess's law: $\Delta_fH^\circ(C_9H_{18}, l) = 9 * \Delta_fH^\circ(CO_2, g) + 9 * \Delta_fH^\circ(H_2O, l) - \Delta_cH^\circ(C_9H_{18}, l)$ where the standard enthalpies of formation of CO₂ and H₂O are known.

Entropy Determination

The standard entropy of a substance is not measured directly but is calculated from heat capacity data and the enthalpies of any phase transitions, in accordance with the Third Law of Thermodynamics.

Objective: To calculate the standard entropy (S°) of **1-ethyl-1-methylcyclohexane** at a given temperature.


Procedure:

- Low-Temperature Heat Capacity Measurement: The heat capacity of the substance is measured from a very low temperature (approaching 0 K) up to the desired temperature using adiabatic calorimetry, as described above.

- Extrapolation to 0 K: Since measurements cannot be made down to absolute zero, the heat capacity data below the lowest experimental temperature (typically around 10 K) are extrapolated to 0 K using the Debye T^3 law for crystalline solids.
- Integration of Heat Capacity Data: The entropy at a given temperature T is calculated by integrating the heat capacity data: $S^\circ(T) = \int(0 \text{ to } T) (Cp/T) dT$
- Inclusion of Phase Transitions: If any phase transitions (e.g., solid-solid, melting, boiling) occur within the temperature range, the entropy change for each transition ($\Delta_{trs}S = \Delta_{trs}H / T_{trs}$) must be added to the integral. For **1-ethyl-1-methylcyclohexane**, this would primarily involve the entropy of fusion if starting from the solid state.
- Ideal Gas Entropy: For the ideal gas phase, the entropy is calculated from statistical mechanics using molecular parameters or from the liquid-phase entropy by adding the entropy of vaporization and correcting for non-ideal gas behavior.

Visualization of Thermodynamic Data Determination

The following diagram illustrates the logical workflow for the experimental determination of the core thermodynamic properties of **1-ethyl-1-methylcyclohexane**.

[Click to download full resolution via product page](#)

Workflow for Thermodynamic Property Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WTT- Under Construction Page [wtt-pro.nist.gov]
- 2. WTT- Under Construction Page [wtt-pro.nist.gov]
- To cite this document: BenchChem. [Thermodynamic Properties of 1-Ethyl-1-methylcyclohexane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8809629#thermodynamic-data-for-1-ethyl-1-methylcyclohexane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com